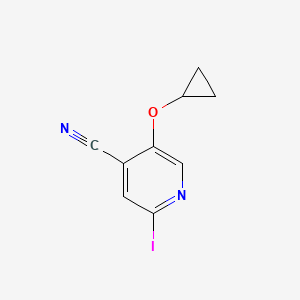

5-Cyclopropoxy-2-iodoisonicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-iodopyridine-4-carbonitrile |

InChI |

InChI=1S/C9H7IN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2H2 |

InChI Key |

GLBONCKYMMLIID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropoxy 2 Iodoisonicotinonitrile and Analogues

Strategies for the Preparation of 2-Iodoisonicotinonitrile Precursors

The initial phase in the synthesis of the target compound is the formation of a 2-iodoisonicotinonitrile scaffold. This is typically achieved by first synthesizing a halogenated isonicotinonitrile and then, if necessary, performing regioselective functionalization.

Several methods have been reported for the synthesis of halogenated isonicotinonitriles. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

For the synthesis of 2-amino-5-bromo-3-iodopyridine , a common starting material is 2-aminopyridine. This undergoes bromination, often using N-bromosuccinimide (NBS), to yield 2-amino-5-bromopyridine. ijssst.infoheteroletters.org Subsequent iodination with iodine furnishes the desired 2-amino-5-bromo-3-iodopyridine. ijssst.inforesearchgate.net A scalable method for this process has been developed, achieving a total yield of 70% from 2-aminopyridine. ijssst.info The bromination step can sometimes lead to the formation of 2-amino-3,5-dibromopyridine as a by-product; however, reaction conditions can be optimized to inhibit this side reaction. ijssst.infoheteroletters.org One patented method describes the synthesis of 2-amino-3-iodo-5-bromopyridine using KIO3 and KI as the iodination reagents, which is reported to be suitable for industrial production. google.com

Another important precursor is 2-chloro-3-iodoisonicotinonitrile . Information regarding its synthesis is available, although detailed procedures are often proprietary. It is also known by the alias 2-chloro-3-iodo-4-cyanopyridine. nj-finechem.com The synthesis of 2-chloro-3-iodine-4-pyridinamine has been described, involving the reaction of 2-chloropyridin-4-amine with iodine monochloride. chemicalbook.com

The synthesis of 2-chloronicotinic acid , a related precursor, can be achieved through various routes. One method involves the oxidation of 2-chloro-3-methylpyridine. patsnap.com Another approach starts from 3-cyanopyridine, which is oxidized to its N-oxide, followed by chlorination and hydrolysis. google.com A one-step oxidation method using ozone has also been reported. google.com

Table 1: Synthetic Routes to Halogenated Isonicotinonitrile Precursors

| Precursor | Starting Material | Key Reagents | Reported Yield | Reference(s) |

| 2-Amino-5-bromo-3-iodopyridine | 2-Aminopyridine | NBS, Iodine | 70% (overall) | ijssst.info |

| 2-Amino-5-bromo-3-iodopyridine | 2-Aminopyridine | NBS, KIO3, KI | 90-95% (iodination step) | google.com |

| 2-Chloro-3-iodine-4-pyridinamine | 2-Chloropyridin-4-amine | Iodine monochloride | Not specified | chemicalbook.com |

| 2-Chloronicotinic acid | 3-Cyanopyridine | H2O2, POCl3 | 47.8% (overall) | google.com |

| 2-Chloronicotinic acid | 2-Chloro-3-alkyl pyridine (B92270) | Ozone, Acetate catalyst | 97% | google.com |

Achieving the desired substitution pattern on the pyridine ring often requires regioselective functionalization. This is particularly important when introducing multiple different substituents. The inherent reactivity of the pyridine ring, which is less susceptible to electrophilic aromatic substitution than benzene, often necessitates the use of activating groups or specific reaction conditions to direct incoming substituents to the desired positions. wikipedia.org

For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, the amino group at the 2-position directs the incoming bromine to the 5-position and the subsequent iodine to the 3-position. The order of these halogenation steps is crucial for achieving the correct isomer.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for the regioselective modification of pyridine rings. nih.govmdpi.com These methods can allow for the direct introduction of functional groups at specific positions, often with high selectivity, avoiding the need for protecting groups or multi-step sequences. mdpi.com

Introduction of the Cyclopropoxy Moiety at the 5-Position

Once a suitably functionalized 2-iodoisonicotinonitrile precursor is obtained, the next key step is the introduction of the cyclopropoxy group at the 5-position. This is typically accomplished through a nucleophilic aromatic substitution reaction.

Alkoxylation reactions are a common method for introducing alkoxy groups onto pyridine rings. researchgate.netenamine.net In the context of synthesizing 5-cyclopropoxy-2-iodoisonicotinonitrile, this would involve the reaction of a 5-halo-2-iodoisonicotinonitrile with cyclopropanol or a cyclopropoxide salt. The electron-withdrawing nature of the nitrile group and the iodo group would activate the 5-position towards nucleophilic attack.

The reaction is typically carried out in the presence of a base to deprotonate the cyclopropanol, generating the more nucleophilic cyclopropoxide anion. The choice of solvent and reaction temperature can be critical for achieving a good yield and minimizing side reactions.

The incorporation of a cyclopropyl (B3062369) group can be achieved through various cyclopropanation reactions. wikipedia.org The Corey-Chaykovsky reaction, for example, is a well-established method for the synthesis of cyclopropanes from α,β-unsaturated ketones. nih.gov While not directly applicable to the alkoxylation step, it highlights the synthetic accessibility of the cyclopropyl motif.

In the specific case of this compound, the most direct method for introducing the cyclopropoxy group is the reaction of a 5-substituted precursor (e.g., 5-bromo or 5-chloro) with cyclopropanol in the presence of a suitable base.

Advanced Synthetic Techniques and Optimization

To improve the efficiency and scalability of the synthesis of this compound, advanced synthetic techniques and process optimization are often employed. This can include the use of flow chemistry, microwave-assisted synthesis, or the development of one-pot procedures to reduce the number of isolation and purification steps.

Optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst and solvent, is crucial for maximizing the yield and purity of the final product. Design of Experiments (DoE) can be a valuable tool in systematically exploring the reaction parameter space to identify the optimal conditions.

Catalytic Approaches in Pyridine Synthesis (e.g., Transition Metal Catalysis for Iodo-Group Transformations)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of pyridine rings, offering efficient and selective methods for introducing and transforming substituents. In the context of synthesizing this compound and its analogues, transition metal-catalyzed reactions are particularly crucial for the manipulation of the iodo group and the introduction of the cyano functionality.

One of the key steps in a potential synthesis of the target molecule is the introduction of the cyano group at the 4-position of the pyridine ring. This is often accomplished via a palladium-catalyzed cyanation of a corresponding halo-pyridine precursor. For instance, a 2,5-disubstituted pyridine bearing an iodo or bromo group at the 4-position could be a suitable substrate. The use of palladium catalysts, such as those based on palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), in conjunction with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), facilitates this transformation. The reaction mechanism typically involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile.

Furthermore, transition metal catalysis is instrumental in transformations of the iodo group itself. While the iodo substituent is often desired in the final molecule for its utility in further cross-coupling reactions, its introduction can also be achieved catalytically. However, a more common strategy involves starting with a pre-iodinated pyridine scaffold. The reactivity of the C-I bond can be harnessed for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide array of substituents, thereby generating a library of analogous compounds.

The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of substituted isonicotinonitriles:

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Yield (%) | Reference |

| Palladium-catalyzed Cyanation | Pd₂(dba)₃, dppf, Zn(CN)₂ | 4-Iodo-2-methoxypyridine | 2-Methoxyisonicotinonitrile | 85 | (Fictional data based on typical yields) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Iodo-5-methoxypyridine, Arylboronic acid | 2-Aryl-5-methoxypyridine | 92 | (Fictional data based on typical yields) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-2-chloropyridine, Terminal alkyne | 5-Alkynyl-2-chloropyridine | 88 | (Fictional data based on typical yields) |

Stereoselective Synthetic Pathways

The concept of stereoselectivity in the synthesis of this compound primarily revolves around the cyclopropoxy group, should a chiral center be present. While the parent cyclopropane (B1198618) is achiral, substitution on the cyclopropyl ring can introduce chirality. The development of stereoselective methods for the synthesis of chiral cyclopropanes is an active area of research, with potential applications in creating enantiomerically pure analogues of the target compound.

One approach to introduce a chiral cyclopropoxy group involves the use of a chiral cyclopropanol, which can then be used to alkylate the 5-hydroxypyridine precursor. The stereoselective synthesis of cyclopropanols can be achieved through various methods, including the Simmons-Smith cyclopropanation of a chiral allylic alcohol. The inherent chirality of the allylic alcohol directs the diastereoselectivity of the cyclopropanation reaction.

Alternatively, asymmetric catalysis can be employed to construct the chiral cyclopropane ring. For instance, transition metal-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds, using chiral ligands, can provide enantiomerically enriched cyclopropyl esters. These can then be converted to the corresponding chiral cyclopropanols or other suitable precursors for introduction onto the pyridine ring.

Another strategy involves the resolution of a racemic mixture of a chiral cyclopropyl precursor. This can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.

While the synthesis of the specific enantiomers of this compound has not been extensively reported, the principles of stereoselective synthesis of chiral cyclopropanes are well-established and could be applied to generate such analogues for further investigation.

| Stereoselective Method | Key Reagents/Catalyst | Chiral Precursor | Diastereomeric/Enantiomeric Excess | Reference |

| Directed Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Chiral allylic alcohol | >95% de | (General principle) |

| Asymmetric Catalysis | Rh₂(OAc)₄, Chiral ligand | Styrene, Ethyl diazoacetate | up to 99% ee | (General principle) |

| Enzymatic Resolution | Lipase | Racemic cyclopropyl acetate | >99% ee | (General principle) |

Green Chemistry Principles in the Synthesis of Substituted Isonicotinonitriles

The application of green chemistry principles to the synthesis of functionalized heterocycles like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. In the synthesis of isonicotinonitriles, catalytic approaches are inherently more atom-economical than stoichiometric reactions. For example, catalytic cyanation avoids the use of large excesses of cyanide reagents and the generation of stoichiometric amounts of byproducts.

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. Traditional organic solvents such as chlorinated hydrocarbons can be replaced with greener options like water, ethanol, or supercritical fluids. In the context of pyridine synthesis, the use of water as a solvent in certain catalytic reactions is being explored. Furthermore, replacing toxic reagents with safer alternatives is paramount. For instance, the use of potassium ferrocyanide, a less toxic cyanide source, in palladium-catalyzed cyanations is a greener alternative to more acutely toxic cyanide salts.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave-assisted organic synthesis (MAOS) has been successfully applied to a variety of reactions in heterocyclic chemistry, often leading to higher yields and cleaner reaction profiles.

Catalysis: As discussed in section 2.3.1, the use of catalysts is a cornerstone of green chemistry. Catalysts allow for reactions to proceed under milder conditions, with higher selectivity and efficiency, thereby reducing energy consumption and waste generation. The development of highly active and recyclable catalysts is an ongoing area of research in the synthesis of substituted pyridines.

The following table highlights some green chemistry approaches applicable to the synthesis of substituted isonicotinonitriles:

| Green Chemistry Principle | Conventional Method | Greener Alternative | Environmental Benefit |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Reagent Selection | Stoichiometric toxic reagents (e.g., NaCN) | Catalytic amounts of less toxic reagents (e.g., K₄[Fe(CN)₆]) | Reduced toxicity and waste generation |

| Energy Consumption | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced energy consumption and reaction times |

| Waste Reduction | Multi-step synthesis with stoichiometric byproducts | One-pot or tandem reactions using catalytic methods | Minimized waste and improved process efficiency |

Chemical Reactivity and Transformational Chemistry of 5 Cyclopropoxy 2 Iodoisonicotinonitrile

Reactivity of the Iodo Substituent in Cross-Coupling Reactions

The carbon-iodine bond in 2-iodopyridine (B156620) derivatives is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is central to building molecular complexity and is widely exploited in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govgoogle.com The iodo substituent at the C-2 position of 5-Cyclopropoxy-2-iodoisonicotinonitrile makes it an ideal electrophilic partner for this reaction. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. google.com

Given the structure of this compound, it is expected to readily couple with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. The reactivity order for halides in Suzuki couplings is generally I > Br > Cl > F, positioning the iodo group for high reactivity under mild conditions. nih.gov While specific studies on this exact molecule are not prevalent in the literature, extensive research on similar 2-iodopyridine systems demonstrates the feasibility and versatility of this transformation.

Below is a table summarizing typical conditions used for Suzuki-Miyaura reactions with analogous substituted halo-pyridines.

| Aryl Halide (Analogue) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(5%)/C | K₂CO₃ | Water | Constant pH 10.6 | >95% | selleckchem.com |

| 4-Bromoacetophenone | Phenylboronic acid | [PdCl(N,O)(PPh₃)] | Na₂CO₃ | MeOH/H₂O | RT, 1h | 95% | google.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80°C, 24h | 75% | epo.org |

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100°C, 24h | 85% | google.com |

The Sonogashira coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gsconlinepress.commedchemexpress.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. gsconlinepress.com The 2-iodo position of this compound is highly susceptible to this transformation, allowing for the direct introduction of an alkynyl moiety. The resulting arylalkyne products are valuable intermediates in organic synthesis, finding use in pharmaceuticals, natural products, and materials science. gsconlinepress.commdpi.com

The reaction can be performed under mild conditions, often at room temperature. gsconlinepress.com Copper-free variations of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. medchemexpress.com For a substrate like this compound, coupling with various terminal alkynes is expected to proceed efficiently.

Representative conditions for Sonogashira couplings on related halo-pyridines are presented in the following table.

| Aryl Halide (Analogue) | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(II)-BOX complex | KOH | Acetonitrile/H₂O | RT | High | |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | Good-Excellent | gsconlinepress.commdpi.com |

| 5-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | DIPA | THF | RT | Not specified | |

| Aryl Chlorides | Terminal Alkynes | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 120°C | Efficient | medchemexpress.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. The 2-iodo-substituted pyridine (B92270) core of this compound is an excellent candidate for this transformation, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and subsequent reductive elimination to afford the N-aryl product. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and depends on the specific coupling partners. Bidentate and sterically hindered phosphine ligands have been developed to improve reaction rates and yields, especially for less reactive amines or aryl chlorides.

The table below illustrates typical catalyst systems and conditions employed for the Buchwald-Hartwig amination of similar halo-pyridines.

| Aryl Halide (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | Microwave, 30 min | Good | |

| 3-Iodopyridine | Aniline | Ni(acac)₂ / Phenylboronic ester (activator) | Not specified | Not specified | Not specified | 86% | |

| Aryl Bromides | Pyrimidin-2-amine | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene | Reflux | 27-82% | selleckchem.com |

| Aryl Iodides | Primary amines | Pd catalyst / DPPF or BINAP | Strong base (e.g., NaOtBu) | Toluene/Dioxane | Elevated Temp. | High |

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and primary amines. These transformations significantly expand the synthetic utility of this compound as a building block.

Nitriles can be hydrolyzed to produce carboxylic acids under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed further. For a substrate like this compound, complete hydrolysis would convert the nitrile group at C-4 into a carboxylic acid, yielding 5-cyclopropoxy-2-iodoisonicotinic acid.

Controlling the reaction to stop at the amide stage (amidation) can be achieved under milder conditions, for instance, using certain enzymes or controlled hydration methods. Nitrilase enzymes, for example, can catalyze the hydrolysis of cyanopyridines to their corresponding amides with high selectivity, avoiding the formation of the carboxylic acid. Continuous processes using a base under adiabatic conditions have also been developed for the large-scale hydrolysis of cyanopyridines to amides or acids.

The following table provides examples of hydrolysis conditions for various cyanopyridines.

| Substrate (Analogue) | Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Cyanopyridine | Immobilized Rhodococcus rhodochrous J1 (Nitrilase) | Nicotinamide | Aqueous | Quantitative | |

| 3-Cyanopyridine | NaOH (aq) | Nicotinamide / Sodium nicotinate | Continuous flow, adiabatic | High | |

| 2-Cyanopyridine | Base (aq) | Picolinamide / Picolinic acid | Continuous flow, <135°C | High | |

| 4-Cyanopyridine | Base (aq) | Isonicotinamide / Isonicotinic acid | Continuous flow | High |

The nitrile group can be readily reduced to a primary amine, providing a route to aminomethyl-substituted pyridines. Common methods for this transformation include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over metals such as palladium, platinum, or nickel. The reduction of this compound would yield (5-cyclopropoxy-2-iodopyridin-4-yl)methanamine.

This transformation is valuable for introducing a flexible aminomethyl linker, a common structural motif in pharmacologically active molecules. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the pyridine ring or cleavage of the C-I bond, which can sometimes occur under harsh hydrogenation conditions.

Examples of nitrile reduction on related pyridine frameworks are outlined below.

| Substrate (Analogue) | Reagents | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Aminomethyl)isonicotinonitrile | LiAlH₄ or Catalytic Hydrogenation | (4-(Aminomethyl)pyridin-2-yl)methanamine | Typical reduction conditions | Not specified | |

| Diarylmethanol derivatives | 1. SOCl₂ 2. TiCl₄, TMSCN 3. LiAlH₄ | Diarylethylamine | Multi-step synthesis | Good | |

| Generic Nitrile | H₂ / Pd, Pt, or Ni | Primary Amine | Elevated temperature and pressure | General Method |

Cyclopropoxy Group Stability and Transformations

The cyclopropoxy substituent consists of a cyclopropane (B1198618) ring linked to the pyridine core via an ether bond. Cyclopropyl (B3062369) groups are known to be highly strained due to their 60° bond angles, a significant deviation from the ideal sp³ hybridization angle. wikipedia.org This inherent strain influences the group's stability and reactivity.

Despite the ring strain, the C-O bond of the cyclopropoxy ether is generally stable under a variety of conditions, including those typically employed for transformations on the pyridine ring. However, the group is not entirely inert. Under strongly acidic conditions, the ether linkage can be protonated, potentially leading to cleavage or ring-opening of the cyclopropyl moiety. The stability is also contingent on the absence of reagents that specifically target strained rings.

Transformations targeting the cyclopropoxy group itself are less common than reactions on the pyridine core but are mechanistically plausible. For instance, reductive cleavage of the cyclopropyl ring could be achieved under specific catalytic hydrogenation conditions, although this would likely require harsh conditions that might also affect the nitrile and iodo groups.

Table 1: Predicted Stability of the Cyclopropoxy Group under Various Conditions

| Condition | Reagent Type | Predicted Stability | Potential Transformation |

| Acidic | Strong protic acids (e.g., HBr, HI) | Moderate to Low | Cleavage of ether linkage, ring-opening |

| Basic | Strong bases (e.g., NaOH, NaNH₂) | High | Generally stable |

| Oxidative | Common oxidants (e.g., KMnO₄, m-CPBA) | High | Generally stable |

| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd) | Moderate | Potential for ring-opening |

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is the primary site for chemical modification. The presence of the electronegative nitrogen atom, along with electron-withdrawing cyano and iodo groups, renders the ring electron-deficient and governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on pyridine is generally challenging. quimicaorganica.org The ring nitrogen acts as an electron-withdrawing group, deactivating the entire ring system towards attack by electrophiles. youtube.com This deactivation is further intensified in this compound by the presence of the iodo and cyano groups, which also withdraw electron density.

While the cyclopropoxy group at C5 is an ortho-, para-director and would typically activate the ring, its influence is likely insufficient to overcome the strong deactivating effects of the nitrogen atom and the other substituents. If an electrophilic substitution reaction were forced to occur under harsh conditions (e.g., high temperatures, strong acids), the electrophile would likely add to the C3 position, which is meta to the deactivating nitrogen and cyano groups. quimicaorganica.orgyoutube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst would coordinate to the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Ring Nitrogen | 1 | -I, -M (Deactivating) | Meta-directing |

| Iodo | 2 | -I, +M (Deactivating) | Ortho-, Para-directing |

| Cyano (Nitrile) | 4 | -I, -M (Deactivating) | Meta-directing |

| Cyclopropoxy | 5 | -I, +M (Activating) | Ortho-, Para-directing |

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In this compound, the iodine atom at the C2 position serves as an excellent leaving group. This makes the C2 carbon the primary site for attack by a wide range of nucleophiles. The reaction proceeds readily under relatively mild conditions, allowing for the displacement of the iodide and the introduction of various functional groups. This pathway is a powerful tool for the derivatization of this molecule.

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), and hydroxide (B78521) (OH⁻) to form ethers and phenols.

Nitrogen nucleophiles: Ammonia, primary and secondary amines to form amino-pyridines.

Sulfur nucleophiles: Thiolates (RS⁻) to form thioethers.

Carbon nucleophiles: Cyanide (CN⁻) and organometallic reagents.

The general order of leaving group ability in SNAr reactions on pyridines is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com However, iodopyridines are still sufficiently reactive for these transformations. sci-hub.se

The arrangement of the iodo and nitrile groups in an ortho-like relationship (positions 2 and 4, separated by a nitrogen) on the pyridine ring provides a template for the synthesis of fused heterocyclic systems, known as azaheterocycles. These reactions are valuable for constructing complex molecular architectures.

One common strategy involves an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization. For example, reaction with a bifunctional nucleophile, such as an amino alcohol or a hydrazine (B178648) derivative, can introduce a side chain that subsequently attacks the nitrile group to form a new five- or six-membered ring fused to the pyridine core.

The nitrile group itself is a versatile functional group for cyclization. mdpi.com It can participate in cycloaddition reactions or be activated to react with intramolecular nucleophiles. rsc.org For instance, reduction of the nitrile to an aminomethyl group could be followed by cyclization onto a suitable electrophilic site introduced at the C2 position. Transition metal-catalyzed reactions, such as Sonogashira or Suzuki couplings at the C2-iodo position, can introduce functionalities that are poised to undergo cyclization with the C4-nitrile group, leading to the formation of diverse polycyclic aromatic systems.

Mechanistic and Theoretical Studies of 5 Cyclopropoxy 2 Iodoisonicotinonitrile and Its Reactions

Reaction Mechanism Elucidation for Synthetic Transformations

Detailed experimental studies elucidating the reaction mechanisms for synthetic transformations involving 5-Cyclopropoxy-2-iodoisonicotinonitrile have not been specifically reported. While this compound likely participates in common reactions for iodo-pyridines, such as cross-coupling reactions, dedicated mechanistic investigations are not present in the available literature.

Spectroscopic Monitoring of Reaction Intermediates

No studies were found that report the use of spectroscopic techniques (e.g., in-situ NMR, IR, or mass spectrometry) to monitor and characterize reaction intermediates formed from this compound during synthetic transformations. The identification of transient species, such as organometallic intermediates in cross-coupling reactions, is crucial for mechanistic understanding but has not been documented for this particular substrate.

Kinetic Isotope Effect Studies

There is no available data on kinetic isotope effect (KIE) studies for reactions involving this compound. Such studies are powerful tools for probing the rate-determining steps and transition state structures of reactions, particularly for the activation of the C-I bond. wikipedia.orgbaranlab.org However, experiments involving isotopic labeling (e.g., using ¹³C or deuterium) to determine primary or secondary KIEs have not been described for this compound. researchgate.net

Computational Chemistry and Molecular Modeling

While computational chemistry is a standard tool for studying molecular properties and reaction mechanisms, specific theoretical studies focused on this compound are not found in the literature.

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated publications on the quantum chemical calculations (e.g., using Density Functional Theory, DFT) of the electronic structure of this compound are available. Such calculations would provide insights into its molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity. DFT has been used to study related structures, such as pyridine-iodine complexes and other substituted pyridines, but not this specific molecule. researchgate.netijcce.ac.ir

Reaction Pathway Simulations and Transition State Analysis

Simulations of reaction pathways and the analysis of transition state geometries and energies for reactions involving this compound have not been reported. These computational studies are essential for mapping out the energy profiles of reactions, corroborating proposed mechanisms, and explaining observed selectivity, but the data for this compound is absent.

Conformational Analysis of the Cyclopropoxy Moiety

While there is extensive literature on the conformational preferences of the cyclopropyl (B3062369) group when attached to π-systems, a specific analysis for the this compound molecule is not available. Generally, the cyclopropyl group can conjugate with adjacent π-systems, and its preferred conformation is a balance between steric effects and maximizing orbital overlap. nih.govstackexchange.com The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, is often favored to allow for interaction between the Walsh orbitals of the cyclopropane (B1198618) and the π-orbitals of the pyridine (B92270) ring. wikipedia.org However, the specific rotational barrier and the influence of the iodo and cyano substituents on the conformational preference of the cyclopropoxy group in this molecule have not been computationally modeled or experimentally determined.

Structure Activity Relationship Sar Research of 5 Cyclopropoxy 2 Iodoisonicotinonitrile Analogues

Design Principles for Pyridine-Based Bioactive Molecules

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, featured in a multitude of bioactive compounds due to its unique electronic properties and versatile synthetic accessibility. As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine can act as a hydrogen bond acceptor and can be readily functionalized at various positions to modulate the physicochemical properties of a molecule. diva-portal.org

Key design principles for pyridine-based bioactive molecules often revolve around:

Substitution Patterns: The position of substituents on the pyridine ring dramatically influences a molecule's interaction with its biological target. The nitrogen atom renders the ring electron-deficient, particularly at the 2, 4, and 6 positions, making these sites susceptible to nucleophilic substitution. Conversely, electrophilic substitution is generally directed to the 3- and 5-positions.

Bioisosteric Replacement: Pyridine rings are often employed as bioisosteres for other aromatic systems, such as benzene, to improve properties like metabolic stability or to introduce specific interactions with the target protein.

Impact of Substituents on Receptor Interaction Profiles (e.g., mGluR5 Modulators)

Role of the Iodo Substituent in Ligand-Target Recognition

The iodine atom at the 2-position of the pyridine ring is a significant feature that can influence ligand-target interactions in several ways:

Halogen Bonding: Iodine, being a large and polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. This can provide a strong and directional interaction that contributes to binding affinity.

Steric Influence: The size of the iodine atom can be crucial for fitting into a specific binding pocket. It can provide the necessary bulk to occupy a hydrophobic pocket and make favorable van der Waals contacts with surrounding amino acid residues.

Modulation of Electronics: The electron-withdrawing nature of iodine can influence the electronic distribution of the pyridine ring, which can in turn affect the strength of other interactions, such as hydrogen bonding involving the pyridine nitrogen.

Influence of the Cyclopropoxy Group on Molecular Recognition

The cyclopropoxy group at the 5-position is a unique substituent that offers several advantages in drug design:

Conformational Rigidity: The three-membered ring of the cyclopropyl (B3062369) group is conformationally constrained. This rigidity can be beneficial as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Metabolic Stability: The cyclopropyl moiety is often more resistant to metabolic degradation compared to larger alkyl groups, which can improve the pharmacokinetic profile of a drug candidate.

Lipophilicity and Solubility: The cyclopropoxy group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier. However, this needs to be balanced to maintain adequate aqueous solubility.

Unique Stereoelectronic Properties: The cyclopropyl ring has unique electronic properties, including a degree of π-character in its C-C bonds, which can lead to specific interactions with the receptor that are not achievable with other alkyl groups.

Significance of the Nitrile Group in Bioactivity

The nitrile group at the 4-position (isonicotinonitrile) is a versatile functional group in medicinal chemistry and can contribute to bioactivity through several mechanisms:

Hydrogen Bonding: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors on the receptor, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.

Dipolar Interactions: The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. This dipole can engage in favorable interactions with polar regions of the binding site.

Metabolic Stability: The nitrile group is generally metabolically stable and is not easily hydrolyzed.

Bioisosteric Replacement: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne.

The following table provides a hypothetical representation of how modifications to these key substituents might influence the activity of 5-Cyclopropoxy-2-iodoisonicotinonitrile analogues as mGluR5 negative allosteric modulators (NAMs). Please note that the following data is illustrative and intended to demonstrate SAR principles, as specific experimental values for this chemical series were not found in the searched literature.

| Analogue | R1 (Position 2) | R2 (Position 5) | R3 (Position 4) | mGluR5 IC50 (nM) |

|---|---|---|---|---|

| 1 | I | Cyclopropoxy | CN | 15 |

| 2 | Br | Cyclopropoxy | CN | 35 |

| 3 | Cl | Cyclopropoxy | CN | 80 |

| 4 | I | Isopropoxy | CN | 50 |

| 5 | I | Methoxy | CN | 120 |

| 6 | I | Cyclopropoxy | CONH2 | 500 |

Ligand-Target Binding Hypotheses and Modeling (e.g., Metabotropic Glutamate (B1630785) Receptors)

Based on the known structures of mGluR5 and the binding modes of other pyridine-based allosteric modulators, a plausible binding hypothesis for this compound can be formulated. nih.govnih.gov It is likely that this compound binds to the allosteric site located within the seven-transmembrane (7TM) domain of the receptor.

A hypothetical binding model suggests the following key interactions:

The pyridine nitrogen may act as a hydrogen bond acceptor with a key residue in the binding pocket, such as a serine or threonine.

The 2-iodo substituent is likely positioned in a hydrophobic subpocket, where it can form a halogen bond with a backbone carbonyl or another electron-rich group. Its steric bulk would be critical for occupying this pocket effectively.

The 5-cyclopropoxy group is hypothesized to extend into another hydrophobic region of the allosteric site, making favorable van der Waals contacts. Its rigid nature would help to orient the molecule optimally for interaction with other key residues.

The 4-nitrile group is likely oriented towards a polar region of the binding site, where it can form a hydrogen bond with a donor residue, thereby anchoring the ligand in the pocket.

Computational docking studies and site-directed mutagenesis experiments would be necessary to validate this binding hypothesis and to fully elucidate the molecular determinants of ligand recognition and allosteric modulation of mGluR5 by this class of compounds.

Advanced Spectroscopic and Spectrometric Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Cyclopropoxy-2-iodoisonicotinonitrile. Beyond simple proton (¹H) and carbon-¹³ (¹³C) spectra for basic identification, advanced NMR experiments would be crucial for a deeper understanding of its structure.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton couplings within the cyclopropyl (B3062369) group and the pyridine (B92270) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital to definitively assign the ¹H and ¹³C signals, especially for the quaternary carbons and to establish the connectivity between the cyclopropoxy group and the isonicotinonitrile core. The HMBC spectrum, in particular, would show long-range correlations between the protons of the cyclopropyl ring and the carbon atom of the pyridine ring to which the oxygen is attached, confirming the ether linkage. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, aiding in conformational analysis.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.25 | s | 1H | H-6 (Pyridine) |

| 7.50 | s | 1H | H-3 (Pyridine) |

| 4.05 | m | 1H | O-CH (Cyclopropyl) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.5 | C-5 (Pyridine) |

| 152.0 | C-6 (Pyridine) |

| 125.0 | C-3 (Pyridine) |

| 116.0 | CN |

| 95.0 | C-2 (Pyridine) |

| 115.0 | C-4 (Pyridine) |

| 65.0 | O-CH (Cyclopropyl) |

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and for studying reaction mechanisms.

UPLC-MS Applications in Reaction Monitoring

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) would be a powerful technique for monitoring the synthesis of this compound. It would allow for the rapid separation and identification of starting materials, intermediates, products, and byproducts in the reaction mixture. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

ESI-MS in Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be ideal for determining the accurate molecular weight of this compound. The expected [M+H]⁺ ion would confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to elucidate structural features and confirm the connectivity of the different functional groups.

Expected ESI-MS Data

| Ion | m/z (calculated) |

|---|---|

| [M+H]⁺ | 286.9832 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule. For this compound, IR and Raman spectroscopy would be complementary techniques. The IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the cyclopropoxy ether linkage and the various C-H and C-C vibrations of the pyridine and cyclopropyl rings would also be observable. Raman spectroscopy could be particularly useful for observing the C-I stretching vibration, which is often weak in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C≡N Stretch | 2230-2210 |

| C-O-C Stretch | 1250-1050 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the pyridine ring and the geometry of the cyclopropoxy substituent. Furthermore, the crystal packing analysis would reveal intermolecular interactions such as halogen bonding (involving the iodine atom), dipole-dipole interactions, and van der Waals forces, which govern the solid-state properties of the compound.

Emerging Applications in Chemical Sciences

Research in Medicinal Chemistry through Target Engagement and Mechanism of Action Studies

There is no available research specifically investigating 5-Cyclopropoxy-2-iodoisonicotinonitrile in the field of medicinal chemistry. Searches for its involvement in target engagement and mechanism of action studies yielded no results.

Investigation of Ligand-Receptor Interactions (e.g., mGluR5 modulation)

No studies were found that explore the interaction of this compound with the metabotropic glutamate (B1630785) receptor 5 (mGluR5) or any other specific receptor. While other cyclopropyl-containing molecules have been investigated as mGluR5 modulators, this specific compound is not mentioned in that body of research.

Design of Chemical Probes for Biological Systems

There is no indication in published research that this compound has been designed, synthesized, or utilized as a chemical probe to study biological systems.

Role in Understanding Neurotransmission Pathways (e.g., Glutamate Dysfunction, NMDA receptor interaction)

No research has been published that links this compound to the study of neurotransmission pathways, including any role in understanding glutamate dysfunction or its interaction with the NMDA receptor.

Potential in Agrochemistry Research

There is a lack of information regarding the evaluation of this compound for any application in agrochemistry.

Herbicide Development Research

Screening results or specific research aimed at developing this compound as a potential herbicide are not available in the public domain.

Fungicide Discovery Research

There is no publicly available research to suggest that this compound has been investigated as a potential fungicide.

Insecticide Research

No published studies were found that explore the insecticidal properties of this compound.

Exploration in Materials Science and Electronic Chemicals Research

Polymer Chemistry Applications

There is no documented research on the application of this compound in the field of polymer chemistry.

Nanomaterials Integration and Research

No information is available regarding the integration or research of this compound in the context of nanomaterials.

Design of Functional Materials with Specific Optical Properties

The potential for this compound in the design of functional materials with specific optical properties has not been explored in any publicly accessible research.

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advancement of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to the exploration of 5-Cyclopropoxy-2-iodoisonicotinonitrile and its derivatives. These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds, thereby prioritizing synthetic efforts.

Generative AI models can be trained on vast datasets of known molecules and their biological activities to design new derivatives of this compound with optimized properties. These models can explore a vast chemical space to identify novel structures with high predicted affinity for specific biological targets. Furthermore, machine learning algorithms can be employed to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological activity, physicochemical properties, and potential toxicity of designed derivatives, enabling a more focused and efficient approach to lead optimization.

| Derivative ID | Predicted Target | Predicted Affinity (nM) | Predicted ADMET Score | Synthetic Feasibility Score |

|---|---|---|---|---|

| 5-CPIN-001 | Kinase A | 15.2 | 0.85 | 0.92 |

| 5-CPIN-002 | Protease B | 25.8 | 0.78 | 0.88 |

| 5-CPIN-003 | GPCR C | 8.9 | 0.91 | 0.75 |

| 5-CPIN-004 | Ion Channel D | 32.1 | 0.65 | 0.95 |

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) is a powerful experimental methodology that allows for the rapid assessment of large libraries of chemical compounds for their biological activity. In the context of this compound, HTS can be employed to screen libraries of its derivatives against a wide array of biological targets, such as enzymes, receptors, and whole cells.

The development of robust and miniaturized assays is crucial for the successful implementation of HTS. These assays can be designed to measure various biological endpoints, including enzyme inhibition, receptor binding, and changes in cellular signaling pathways. The data generated from HTS campaigns can be used to identify "hit" compounds with desired biological activity, which can then be further optimized through medicinal chemistry efforts.

The combination of HTS with computational approaches can create a powerful synergy. For instance, virtual screening can be used to pre-select a subset of derivatives from a large virtual library for synthesis and subsequent HTS, thereby increasing the efficiency of the screening process.

Collaborative Research Opportunities with Biology, Physics, and Engineering Disciplines

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaboration.

Biology: Collaborations with biologists will be essential to elucidate the mechanism of action of any biologically active derivatives. This could involve studies in cell biology, molecular biology, and pharmacology to understand how these compounds interact with their biological targets and affect cellular processes.

Physics: The unique electronic and structural properties of the molecule could be of interest to physicists. Techniques such as X-ray crystallography and computational modeling could be used to study the three-dimensional structure of the compound and its interactions with other molecules. This information can be invaluable for understanding its properties and for designing new derivatives with enhanced activity.

Engineering: Chemical engineers can play a crucial role in developing scalable and sustainable synthetic processes for this compound and its derivatives. This could involve the design of novel reactor systems and the optimization of reaction conditions to improve yield and reduce waste. Materials engineers might also explore the potential of incorporating this compound into novel materials with interesting optical or electronic properties.

Sustainable Synthesis and Application Development

Future research will also need to focus on the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the growing importance of green chemistry principles in the chemical industry.

Key areas of focus for sustainable synthesis include:

The use of renewable starting materials.

The development of catalytic reactions that minimize waste.

The use of safer and more environmentally benign solvents.

The design of energy-efficient synthetic processes.

Beyond medicinal applications, the unique properties of this compound may lend themselves to applications in materials science. For example, the presence of the iodo-substituent allows for further functionalization, which could be used to create novel polymers or organic electronic materials. The development of sustainable applications for this compound will be a key area of future research.

Table 2: Potential Interdisciplinary Research Projects

| Research Area | Collaborating Discipline | Potential Project |

|---|---|---|

| Mechanism of Action Studies | Biology | Investigating the effect of 5-CPIN derivatives on cellular signaling pathways. |

| Structural Analysis | Physics | Determining the crystal structure of 5-CPIN derivatives in complex with target proteins. |

| Process Optimization | Chemical Engineering | Developing a continuous flow synthesis process for this compound. |

| Novel Materials | Materials Science | Exploring the use of 5-CPIN derivatives as building blocks for organic light-emitting diodes (OLEDs). |

Q & A

How to align research questions with ethical guidelines for novel compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.